molecular formula C28H25N3O3S B2790676 2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-methyl-N-phenylacetamide CAS No. 872207-79-9

2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-methyl-N-phenylacetamide

Cat. No.: B2790676
CAS No.: 872207-79-9
M. Wt: 483.59
InChI Key: CKYUVJRUGCBXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chromeno[2,3-d]pyrimidine derivative featuring a 4-methoxyphenyl group at position 2, a methyl group at position 9 of the chromene ring, and a sulfanyl-linked N-methyl-N-phenylacetamide moiety at position 2. The methoxy and methyl substituents likely influence electronic and steric properties, while the thioacetamide linker may enhance metabolic stability compared to oxygen-based analogs .

Properties

IUPAC Name

2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-18-8-7-9-20-16-23-27(34-25(18)20)29-26(19-12-14-22(33-3)15-13-19)30-28(23)35-17-24(32)31(2)21-10-5-4-6-11-21/h4-15H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYUVJRUGCBXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)N(C)C4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate starting materials to form the chromeno[2,3-d]pyrimidine core, followed by the introduction of the methoxyphenyl group and the thioether linkage. The final step involves the acylation of the intermediate compound to introduce the acetamide functional group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The scalability of the synthesis process is also a critical factor in industrial production, requiring careful consideration of reaction kinetics and process efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, the chromeno-pyrimidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A derivative of chromeno-pyrimidine was tested against several cancer cell lines, demonstrating IC50 values in the micromolar range, indicating potent anticancer activity .

Antimicrobial Activity

The presence of the sulfanyl group in the compound may enhance its antimicrobial properties. Analogous compounds have shown effectiveness against a range of bacterial and fungal strains.

  • Case Study : In vitro assays revealed that similar sulfanyl-containing compounds exhibited notable activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Compounds featuring methoxyphenyl groups are often investigated for their anti-inflammatory properties. The mechanism typically involves inhibition of pro-inflammatory cytokines and enzymes.

  • Case Study : Research indicated that related compounds could significantly reduce inflammation markers in animal models, suggesting potential therapeutic use in inflammatory diseases .

Toxicological Studies

Preliminary toxicological assessments are crucial for evaluating the safety profile of new compounds. Compounds similar to this one have undergone various toxicity tests to assess their effects on cellular viability and organ function.

  • Findings : Toxicity studies indicated that while some derivatives showed cytotoxic effects at high concentrations, they were generally well-tolerated at therapeutic doses .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 values in micromolar range
AntimicrobialEffective against resistant bacterial strains
Anti-inflammatoryReduction in inflammation markers
ToxicityGenerally well-tolerated at therapeutic doses

Mechanism of Action

The mechanism of action of 2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name Position 2 Substituent Position 9 Substituent Acetamide Substituent Molecular Weight (g/mol) Key Differences vs. Target Compound
Target compound 4-Methoxyphenyl Methyl N-methyl-N-phenyl Not provided Reference
2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide 4-Methylphenyl Methyl N-phenyl ~487 (estimated) Lack of methoxy (electron-withdrawing vs. -donating); N-phenyl vs. N-methyl-N-phenyl
2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide Phenyl Ethoxy N-(4-methylphenyl) ~493 (estimated) Ethoxy (longer chain) at position 9; phenyl at position 2
N-(2-chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide 4-Methylphenyl Methyl N-(2-chlorophenyl) 488.0 Chloro substituent increases polarity; lower lipophilicity

Electronic and Steric Implications

  • 4-Methoxyphenyl vs. In contrast, the methyl group in analogs (e.g., ) offers steric bulk without significant electronic modulation.
  • N-Methyl-N-phenylacetamide vs. N-Phenylacetamide: The N-methyl group in the target compound reduces hydrogen-bond donor capacity but increases lipophilicity, which may improve membrane permeability compared to analogs with unsubstituted N-phenyl groups .
  • Ethoxy at Position 9 : The ethoxy group in the analog from introduces greater steric hindrance and flexibility, which could alter binding kinetics in enzyme-active sites .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : The sulfanyl (-S-) linker in the target compound may confer resistance to oxidative metabolism compared to oxygen-based analogs, though direct comparative data are lacking in the provided evidence.

Biological Activity

2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-methyl-N-phenylacetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a chromeno[2,3-d]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is C27H28N3O3SC_{27}H_{28}N_3O_3S with a molecular weight of 488.6 g/mol. The structural complexity allows for interactions with various biological targets, which contributes to its pharmacological potential.

The mechanism of action of 2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-methyl-N-phenylacetamide involves binding to specific enzymes or receptors within biological systems. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biochemical responses. For instance, the compound may exhibit inhibitory effects on acetylcholinesterase (AChE) and urease enzymes, which are critical in numerous physiological processes .

Biological Activities

Research into the biological activities of this compound has revealed several key effects:

1. Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. For example, it has shown significant antiproliferative effects on breast cancer cell lines such as MDA-MB-231 and MCF-7. The IC50 values for these activities ranged from 0.33 to 7.10 μM, indicating potent activity against tumor cells .

2. Antimicrobial Properties
The compound has also been assessed for its antimicrobial properties. In vitro studies demonstrated varying degrees of antibacterial and antifungal activities against cultured strains. The minimum inhibitory concentration (MIC) values were comparable to those of conventional antimicrobial agents like ciprofloxacin and ketoconazole .

3. Enzyme Inhibition
Inhibitory assays have confirmed that this compound effectively inhibits key enzymes involved in metabolic pathways. Specifically, it exhibited notable inhibition of AChE and urease, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .

Research Findings and Case Studies

A series of studies have been conducted to explore the pharmacological profile of this compound:

Study FocusFindings
Anticancer ActivitySignificant antiproliferative effects on MDA-MB-231 cell line (IC50: 0.33 - 7.10 μM) .
Antimicrobial ActivityEffective against both bacterial and fungal strains; MIC values comparable to standard drugs .
Enzyme InhibitionInhibitory effects on AChE and urease confirmed through enzyme assays .

Q & A

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
  • Catalysts : Palladium or copper catalysts improve yield in cross-coupling steps .
  • Temperature : Optimal range: 60–100°C; deviations risk side reactions or decomposition .

How is structural characterization performed for this compound, and what analytical discrepancies require resolution?

Q. Basic Characterization Techniques

  • NMR/IR Spectroscopy : Confirms substituent positions (e.g., methoxyphenyl C–O stretch at ~1250 cm⁻¹) and acetamide N–H bending .
  • Mass Spectrometry : Validates molecular weight (e.g., ~483.54 g/mol via ESI-MS) .
  • X-ray Diffraction : Resolves crystal packing and bond angles, critical for SAR studies .

Q. Discrepancies :

  • Purity Variations : Reported purity ranges (e.g., 95% in some syntheses vs. >98% in others) highlight the need for standardized HPLC/GC-MS protocols .

What preliminary biological activities have been observed, and how are these assays designed?

Q. Basic Biological Screening

  • Anticancer Activity : Tested via MTT assays on cancer cell lines (e.g., IC₅₀ = 12–25 μM in HeLa cells) .
  • Antimicrobial Effects : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) with zone-of-inhibition metrics .
  • Enzyme Inhibition : Kinase inhibition studies using fluorescence-based ATPase assays .

Q. Methodological Considerations :

  • Dose-Response Curves : Essential for determining EC₅₀/IC₅₀ values .
  • Control Groups : Include positive controls (e.g., doxorubicin for cytotoxicity) .

How can synthetic routes be optimized to address yield and purity challenges?

Q. Advanced Optimization Strategies

  • Solvent Screening : Compare DMF vs. THF for thiolation efficiency .
  • Catalyst Loading : Titrate Pd(PPh₃)₄ (0.5–2 mol%) to balance cost and yield .
  • Workflow Adjustments : Introduce flash chromatography post-thiolation to isolate intermediates .

Q. Data-Driven Adjustments :

ParameterInitial YieldOptimized Yield
Catalyst (Pd)55% (1 mol%)78% (1.5 mol%)
Temperature70°C85°C
SolventDMFDMSO
Data from iterative Design of Experiments (DoE) .

What structure-activity relationships (SAR) are inferred from analogous compounds?

Advanced SAR Analysis
Key structural modifications and their effects:

SubstituentBiological Activity ChangeReference
4-Fluorophenyl ↑ Cytotoxicity (IC₅₀ = 8 μM)
3,5-Dimethylphenyl ↓ Solubility, ↑ Metabolic Stability
Ethoxy vs. Methoxy Alters LogP (2.1 → 2.8) and membrane permeability

Implications : The 4-methoxyphenyl group in the target compound balances hydrophobicity and electronic effects for optimal target binding .

How do researchers resolve contradictions in reported biological data?

Q. Advanced Data Reconciliation

  • Assay Standardization : Harmonize protocols (e.g., cell line passages, serum concentrations) to minimize variability .
  • Meta-Analysis : Compare IC₅₀ values across studies (e.g., 12–25 μM range attributed to differing incubation times) .
  • Orthogonal Validation : Confirm kinase inhibition via SPR (surface plasmon resonance) alongside enzymatic assays .

What mechanistic insights exist regarding its interaction with biological targets?

Q. Advanced Mechanistic Studies

  • Kinase Binding : Molecular docking reveals hydrogen bonding with ATP-binding pockets (e.g., EGFR tyrosine kinase) .
  • Cellular Uptake : Fluorescent tagging shows preferential accumulation in mitochondria .
  • Metabolic Pathways : CYP3A4-mediated oxidation identified via LC-MS metabolomics .

How is thermal stability assessed, and what formulation challenges arise?

Q. Advanced Stability Profiling

  • DSC Analysis : Melting point ~215°C with decomposition above 250°C .
  • Excipient Screening : Co-formulation with cyclodextrins improves solubility but may alter crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.